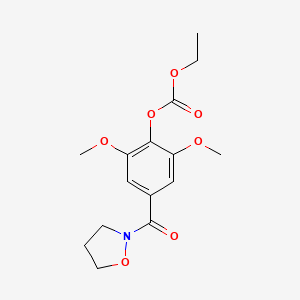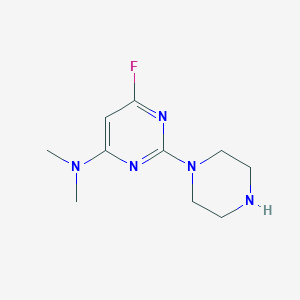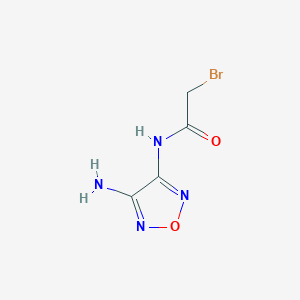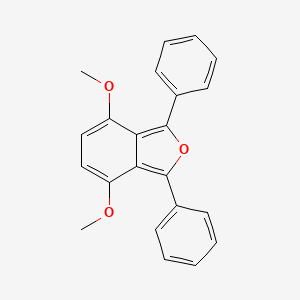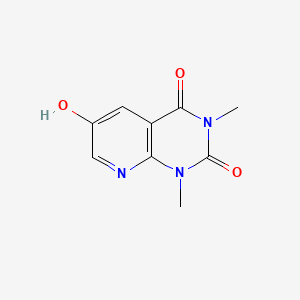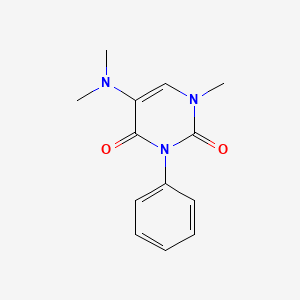
Uracil, 5-(dimethylamino)-1-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include a dimethylamino group at the 5-position, a methyl group at the 1-position, and a phenyl group at the 3-position. These modifications can significantly alter the chemical and biological properties of the molecule, making it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For Uracil, 5-(dimethylamino)-1-methyl-3-phenyl-, the synthesis can be achieved through the following steps:
Alkylation at the N1-position: This step involves the introduction of a methyl group at the N1-position of uracil. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced at the 5-position through a nucleophilic substitution reaction. This can be done using dimethylamine and a suitable leaving group at the 5-position, such as a halogen.
Phenylation at the 3-position: The phenyl group can be introduced at the 3-position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using phenylboronic acid and a halogenated uracil derivative.
Industrial Production Methods: Industrial production of uracil derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Uracil derivatives can undergo oxidation reactions, often leading to the formation of hydroxylated products.
Reduction: Reduction reactions can be used to modify the functional groups on the uracil ring, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common for introducing various substituents at different positions on the uracil ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Dimethylamine, phenylboronic acid.
Major Products Formed:
Hydroxylated Uracil Derivatives: Formed through oxidation reactions.
Aminated Uracil Derivatives: Formed through reduction of nitro groups.
Substituted Uracil Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential interactions with nucleic acids and proteins, which can provide insights into its biological activity.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and nucleic acids. The dimethylamino group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The phenyl group can increase the compound’s hydrophobicity, potentially affecting its cellular uptake and distribution. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
5-Fluorouracil: A well-known uracil derivative used as an anticancer agent.
5-Aminouracil: Another uracil derivative with potential therapeutic applications.
6-Substituted Uracil Derivatives: These compounds have modifications at the 6-position and are studied for their antiviral and anticancer properties.
Uniqueness: Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the dimethylamino group, methyl group, and phenyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
53727-39-2 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
5-(dimethylamino)-1-methyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-14(2)11-9-15(3)13(18)16(12(11)17)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
HGTNFDRANJNWME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


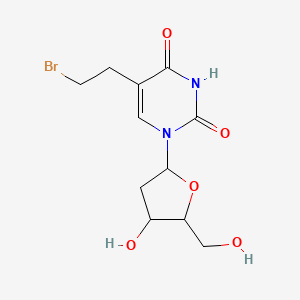
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
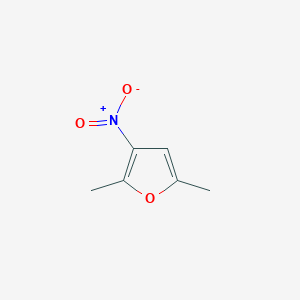
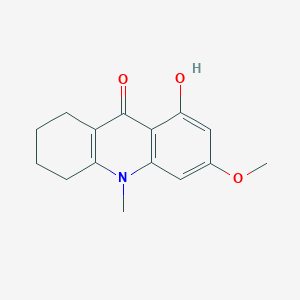

![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
